molecular formula C5H13NO4S B1204593 Choline sulfate CAS No. 4858-96-2

Choline sulfate

Cat. No.: B1204593
CAS No.: 4858-96-2
M. Wt: 183.23 g/mol
InChI Key: WXCQAWGXWVRCGP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Choline sulfate primarily targets the central nervous system (CNS) as it is a precursor to acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in nerve conduction throughout the CNS . This compound is also important for gallbladder regulation, liver function, and the formation of lecithin, a key lipid .

Mode of Action

this compound interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in maintaining cell membrane integrity is vital to all basic biological processes, including information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

this compound is involved in the synthesis of acetylcholine, trimethylamine (TMA), betaine, and phospholipids . Most choline converts to phosphatidylcholine, a major phospholipid that helps build fat-carrying proteins . Phosphatidylcholine helps carry fat away from the liver .

Pharmacokinetics

It is known that this compound is needed for good nerve conduction throughout the cns as it is a precursor to acetylcholine . It is also needed for gallbladder regulation, liver function, and the formation of lecithin .

Action Environment

this compound has two putative roles in microorganisms: as a reservoir of carbon, nitrogen, and sulfur, and as osmoprotectants . This information is crucial in determining the role of this compound in soils, particularly in cultivated soils where sulfur is limiting . Therefore, environmental factors such as soil composition and microbial presence can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Choline sulfate is involved in several biochemical reactions, primarily as a methyl donor and a precursor for the synthesis of phosphatidylcholine and acetylcholine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is choline kinase, which phosphorylates choline to produce phosphocholine. This reaction is essential for the synthesis of phosphatidylcholine, a major component of cell membranes. Additionally, this compound is a substrate for choline acetyltransferase, which catalyzes the formation of acetylcholine, a critical neurotransmitter involved in muscle contraction and other nervous system functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound is vital for maintaining cell membrane integrity and fluidity. It also plays a role in the synthesis of sphingomyelin and other phospholipids, which are crucial for cell signaling and membrane structure. Furthermore, this compound impacts gene expression by serving as a methyl donor in the methylation of DNA and histones, thereby regulating gene activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and transporters on the cell membrane, facilitating its uptake and utilization. This compound is also involved in enzyme activation and inhibition. For instance, it activates choline kinase and choline acetyltransferase, promoting the synthesis of phosphatidylcholine and acetylcholine, respectively. Additionally, this compound influences gene expression by donating methyl groups to DNA and histones, leading to changes in chromatin structure and gene activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to support normal cellular function and metabolism. At high doses, it can lead to toxic effects, including liver damage and disruptions in lipid metabolism. Studies in animal models have identified threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation, phosphorylation, and acetylation. It is oxidized to betaine, which serves as a methyl donor in various biochemical reactions. This compound is also phosphorylated by choline kinase to produce phosphocholine, a precursor for phosphatidylcholine synthesis. Additionally, it is acetylated by choline acetyltransferase to form acetylcholine. These metabolic pathways are crucial for maintaining cellular homeostasis and supporting various physiological functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In bacteria like Bacillus subtilis, this compound is taken up by a high-affinity ATP-binding cassette (ABC) transport system. This system ensures efficient uptake and accumulation of this compound in the cytoplasm, where it can exert its osmoprotective effects. In higher organisms, this compound is distributed to various tissues, including the liver, where it is metabolized and utilized for the synthesis of essential biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it participates in various metabolic reactions. This compound is also found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis of phospholipids and other membrane components. Additionally, this compound can be localized to specific cellular compartments through targeting signals and post-translational modifications, ensuring its proper distribution and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline sulfate can be synthesized through the reaction of choline chloride with sulfuric acid. The reaction typically involves mixing choline chloride with a stoichiometric amount of sulfuric acid under controlled temperature conditions to form this compound and hydrochloric acid as a byproduct.

Industrial Production Methods: In industrial settings, this compound is produced by reacting choline chloride with sulfuric acid in large reactors. The reaction mixture is then purified through crystallization or other separation techniques to obtain high-purity this compound. The process is optimized to ensure high yield and purity while minimizing byproducts and waste.

Chemical Reactions Analysis

Types of Reactions: Choline sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of choline and sulfuric acid.

    Oxidation: Under oxidative conditions, this compound can be converted to other sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Major Products Formed:

    Hydrolysis: Choline and sulfuric acid.

    Oxidation: Various sulfur-containing compounds depending on the oxidizing agent used.

    Substitution: Compounds with different functional groups replacing the sulfate group.

Scientific Research Applications

Choline sulfate has diverse applications in scientific research, including:

Comparison with Similar Compounds

    Choline Chloride: A quaternary ammonium salt used as a dietary supplement and in industrial applications.

    Choline Bitartrate: Another choline salt used in dietary supplements.

    Choline Citrate: Used in dietary supplements and as a source of choline.

Comparison: Choline sulfate is unique due to its sulfate group, which provides additional sulfur content compared to other choline salts. This makes it particularly valuable in applications where sulfur is a limiting factor, such as in microbial metabolism and soil nutrient replenishment . Additionally, this compound’s role in the sulfur cycle distinguishes it from other choline compounds that primarily serve as sources of choline without contributing to sulfur metabolism.

Properties

IUPAC Name

2-(trimethylazaniumyl)ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCQAWGXWVRCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274271
Record name choline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4858-96-2
Record name Choline O-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4858-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Choline O-sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name choline sulfate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46242
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Record name choline sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLINE O-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q5XI11K27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological role of choline sulfate in plants?

A1: this compound serves as a significant sulfur reservoir in plants. [, ] It can account for a substantial portion of the soluble organic compounds produced after plants absorb sulfate. [] This is particularly important under sulfur-deficient conditions. []

Q2: Do all plants utilize this compound for sulfur storage?

A3: Not necessarily. Research on the halophytic genus Limonium revealed that while all studied species accumulated choline-O-sulfate, only a few used glycine betaine, a common plant osmolyte. [] Most species in this genus accumulated beta-alanine betaine instead. This suggests an evolutionary shift in osmolyte preference, potentially minimizing competition for choline between different metabolic pathways. []

Q3: Is this compound metabolism similar across different organisms?

A5: While the fundamental metabolic pathways might share similarities, variations exist. For instance, in the fungus Aspergillus niger, this compound acts as a reserve sulfur source in conidiospores. [] The fungus dedicates a significant portion of its spore weight to this compound, highlighting its importance in fungal development. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H15NO4S, and its molecular weight is 185.24 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A7: Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable. A recent study utilized quantum-mechanical driven 1H iterative full spin analysis to fully assign the 1H NMR spectrum of this compound, revealing complex peak patterns due to heteronuclear and non-first-order coupling. []

Q6: How is this compound quantified in biological samples?

A8: Fast atom bombardment mass spectrometry (FAB-MS) has been successfully employed to analyze quaternary ammonium compounds, including this compound, in plant tissues. [] This technique allows for the identification and quantification of these compounds in complex biological matrices.

Q7: Does this compound have any catalytic properties?

A9: Yes, research has explored the catalytic properties of this compound-based ionic liquids. For instance, a this compound ionic liquid supported on porous graphitic carbon nitride nanosheets showed enhanced catalytic activity. []

Q8: What are the potential applications of this compound in material science?

A10: this compound-based ionic liquids have been investigated as potential green solvents and catalysts due to their biodegradability and low toxicity. [] Their unique properties make them attractive alternatives to conventional solvents in various chemical processes.

Q9: How does this compound impact the properties of materials like collagen?

A11: Studies indicate that this compound can interact with collagen, influencing its structure and dynamics. Research using bis-choline sulfate revealed increased molar ellipticity values compared to native collagen, suggesting cross-linking and potential stabilization of the collagen structure. []

Q10: Are there any concerns regarding the stability of this compound in different environments?

A12: The stability of this compound can vary depending on factors such as pH, temperature, and the presence of other chemicals. Research on sulfohydrolases, enzymes that hydrolyze sulfate esters like this compound, highlights the potential for degradation in specific environmental conditions. []

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